molecular formula C7H3BrFNO B1409035 6-Bromo-3-fluoro-2-hydroxybenzonitrile CAS No. 1805498-46-7

6-Bromo-3-fluoro-2-hydroxybenzonitrile

Cat. No.: B1409035
CAS No.: 1805498-46-7
M. Wt: 216.01 g/mol
InChI Key: WSOPYPJUNLQIDB-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO. It is a derivative of benzonitrile, featuring bromine, fluorine, and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzonitrile typically involves the bromination and fluorination of a suitable benzonitrile precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

6-Bromo-3-fluoro-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hydroxybenzonitrile: Similar structure but lacks the fluorine atom.

    3-Bromo-4-fluoro-2-hydroxybenzonitrile: Similar structure with different positions of bromine and fluorine atoms.

    3-Bromo-4-fluorobenzonitrile: Lacks the hydroxyl group

Uniqueness

6-Bromo-3-fluoro-2-hydroxybenzonitrile is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzonitrile core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-3-fluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOPYPJUNLQIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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